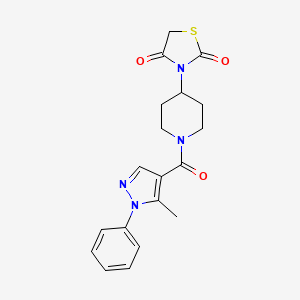

3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are known to be selective and orally active dipeptidylpeptidase 4 inhibitors , suggesting that dipeptidylpeptidase 4 could be a potential target.

Mode of Action

Based on its use as an intermediate in the synthesis of dipeptidylpeptidase 4 inhibitors , it can be inferred that it may interact with this enzyme, inhibiting its activity and thus affecting the regulation of insulin secretion in the body.

Biochemical Pathways

Dipeptidylpeptidase 4 inhibitors are known to play a role in glucose metabolism by prolonging the activity of incretin hormones, which stimulate insulin secretion in response to meals . Therefore, it is plausible that this compound may indirectly affect these pathways.

Result of Action

As an intermediate in the synthesis of dipeptidylpeptidase 4 inhibitors , it may contribute to the overall effect of these inhibitors, which is to increase insulin secretion and decrease glucagon release, thereby lowering blood glucose levels.

Activité Biologique

3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that integrates thiazolidine and pyrazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2S, with a molecular weight of approximately 370.47 g/mol. The structure features a thiazolidine ring fused with a pyrazole derivative, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O2S |

| Molecular Weight | 370.47 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:

- PPARγ Activation : Similar to other thiazolidinediones, this compound can activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and lipid homeostasis .

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, although the exact targets require further elucidation through in vitro and in vivo studies .

- Antioxidant Properties : The presence of the pyrazole moiety may contribute to antioxidant activities, which can mitigate oxidative stress in cells .

Antidiabetic Effects

Thiazolidinediones are well-known for their antidiabetic properties. Research indicates that this compound may enhance insulin sensitivity and reduce blood glucose levels in diabetic models. For example, compounds with similar structures have demonstrated significant hypoglycemic effects in genetically diabetic mice .

Anticancer Activity

In vitro studies have shown that derivatives containing thiazolidine structures can exhibit moderate to low anticancer activity against various human cancer cell lines. The mechanism is likely related to their ability to induce apoptosis or inhibit cell proliferation . For instance, a study reported that certain thiazolidine derivatives effectively reduced tumor growth in specific cancer models .

Antimicrobial Activity

Recent evaluations have highlighted the antimicrobial potential of similar compounds. For instance, derivatives with thiazolidine rings were found to possess significant activity against bacterial pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Case Studies

- Antidiabetic Study : A study conducted on genetically diabetic KKA(y) mice demonstrated that the administration of thiazolidinedione derivatives led to significant reductions in blood glucose levels compared to controls, supporting their use as potential antidiabetic agents .

- Anticancer Research : In vitro tests on human cancer cell lines showed that compounds similar to this compound exhibited varying degrees of cytotoxicity, suggesting a need for further development and optimization for therapeutic use .

Applications De Recherche Scientifique

Antidiabetic Activity

Thiazolidinediones, a subclass of thiazolidine derivatives, are primarily recognized for their antidiabetic properties. Compounds like pioglitazone and rosiglitazone target peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that the incorporation of pyrazole moieties in thiazolidine structures may enhance their antidiabetic efficacy by improving PPARγ activation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds featuring the thiazolidinone core have been evaluated against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The results suggest that these compounds exhibit significant cytotoxic effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Thiazolidine derivatives have shown promising antimicrobial properties against a range of pathogens. The incorporation of different substituents can modulate their activity against bacteria and fungi. For example, studies have demonstrated that certain thiazolidinones possess substantial antibacterial and antifungal effects, making them candidates for further development as antimicrobial agents .

Neuroprotective Effects

Research into the neuroprotective properties of thiazolidine derivatives has indicated their potential in treating neurodegenerative diseases. Some compounds have been shown to exhibit anticonvulsant activity in animal models, suggesting they may be beneficial in managing conditions like epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological profiles of thiazolidine derivatives. Modifications at specific positions on the thiazolidine ring can significantly influence their biological activity:

| Position | Modification | Effect on Activity |

|---|---|---|

| 2 | Substituent (e.g., alkyl or aryl) | Enhances antidiabetic and anticancer activity |

| 3 | Functional groups (e.g., halogens) | Increases antimicrobial potency |

| 5 | Variations in side chains | Alters neuroprotective effects |

Case Study 1: Anticancer Activity

A study investigated a series of thiazolidinone derivatives against various cancer cell lines. The compound featuring a pyrazole moiety demonstrated superior activity against MCF7 cells with an IC50 value lower than that of standard treatments like doxorubicin .

Case Study 2: Antimicrobial Evaluation

Another research project focused on synthesizing thiazolidinone derivatives with different substituents and evaluating their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .

Propriétés

IUPAC Name |

3-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-13-16(11-20-23(13)15-5-3-2-4-6-15)18(25)21-9-7-14(8-10-21)22-17(24)12-27-19(22)26/h2-6,11,14H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPVXHTUHPPWKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.